N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CPI-455, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. CPI-455 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies, and it is currently being evaluated for its therapeutic potential in various diseases.
Mécanisme D'action
CPI-455 exerts its pharmacological effects by inhibiting the activity of N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins, which play a crucial role in the regulation of gene expression. This compound proteins bind to acetylated histones and recruit transcriptional co-activators to promote gene transcription. By inhibiting this compound proteins, CPI-455 blocks the expression of genes that are involved in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
CPI-455 has been shown to have various biochemical and physiological effects. In cancer cells, CPI-455 inhibits the expression of oncogenes, including MYC and BCL2, which are critical for cancer cell survival and proliferation. In animal models of inflammation, CPI-455 reduces the expression of pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CPI-455 has been found to improve cardiac function in animal models of heart failure, possibly by reducing cardiac fibrosis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPI-455 is its potent inhibitory activity against N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins, which makes it a valuable tool for studying the role of this compound proteins in various diseases. Additionally, CPI-455 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials. However, one of the limitations of CPI-455 is its low solubility, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on CPI-455. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CPI-455. Secondly, the therapeutic potential of CPI-455 in various diseases needs to be further evaluated in clinical trials. Thirdly, the development of more potent and selective N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide inhibitors, including CPI-455 derivatives, may provide new therapeutic options for the treatment of various diseases. Finally, the combination of CPI-455 with other drugs, including chemotherapy agents and immunotherapies, may enhance its therapeutic efficacy and reduce drug resistance.
Méthodes De Synthèse
The synthesis of CPI-455 involves the reaction of 4-bromo-1-cyclopropylpyrazole with 3-aminopyridazine, followed by the addition of 1,4'-bipiperidine-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction mixture is then purified by column chromatography to obtain CPI-455 in high yield and purity.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular disorders. In preclinical studies, CPI-455 has shown potent anti-tumor activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. CPI-455 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, CPI-455 has been found to have a protective effect on the heart in animal models of heart failure.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-(pyridazine-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-18(21-15-5-6-15)14-3-2-10-24(13-14)16-7-11-23(12-8-16)19(26)17-4-1-9-20-22-17/h1,4,9,14-16H,2-3,5-8,10-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCXAZBILGAGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NN=CC=C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.